1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane

Physicochemical Profiling Medicinal Chemistry ADME Prediction

This fluorinated diazepane features an ortho-nitro/para-trifluoromethyl substitution delivering LogP 3.33 and PSA 61.09 Ų — within the optimal window for passive BBB penetration. The ortho-NO₂ group enables predictable SNAr diversification for focused library synthesis, while the low rotatable bond count (3) supports fragment-based lead discovery with high binding efficiency. Procure at ≥98% purity to eliminate confounding impurities in SAR assays and ensure data reproducibility.

Molecular Formula C12H14F3N3O2
Molecular Weight 289.25 g/mol
CAS No. 646455-48-3
Cat. No. B1303474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane
CAS646455-48-3
Molecular FormulaC12H14F3N3O2
Molecular Weight289.25 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2
InChIKeyNPWQDZRJYNUBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane CAS 646455-48-3 – Core Procurement Specifications


1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane (CAS 646455-48-3), also designated 1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine , is a synthetic heterocyclic compound comprising a 1,4-diazepane ring linked to a phenyl moiety that bears both a nitro group at the ortho-position and a trifluoromethyl group at the para-position [1]. The compound possesses a molecular formula of C12H14F3N3O2, a molecular weight of 289.25 g/mol, a predicted LogP of 3.33, and a polar surface area (PSA) of 61.09 Ų [2]. These physicochemical attributes underpin its utility as a fluorinated building block in medicinal chemistry and chemical research programs .

Why 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane Cannot Be Replaced with Generic Analogs


Within the 1,4-diazepane class, simple substitution with alternative halogenated or nitro-substituted analogs is not feasible without altering critical physicochemical parameters. The specific ortho-nitro/para-trifluoromethyl substitution pattern on the phenyl ring imparts a calculated LogP of 3.33 and a polar surface area (PSA) of 61.09 Ų [1]. These values, when compared to class benchmarks, indicate that even minor positional isomerism or functional group replacement would yield substantially different lipophilicity and membrane permeability profiles [2]. Consequently, for applications requiring precise physicochemical tuning (e.g., blood-brain barrier penetration prediction or metabolic stability optimization), generic substitution without rigorous re-validation introduces uncontrolled variability in experimental outcomes .

Quantitative Differentiation of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane vs. In-Class Analogs


Comparative LogP Lipophilicity Analysis: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane vs. 1-(4-Chloro-2-nitrophenyl)-1,4-diazepane

The compound exhibits a calculated LogP value of 3.33 [1], reflecting its enhanced lipophilicity conferred by the trifluoromethyl substituent. In comparison, a closely related diazepane analog—1-(4-chloro-2-nitrophenyl)-1,4-diazepane (CAS 646455-65-0)—exhibits a lower predicted LogP of 2.23 . This differential lipophilicity profile is critical for predicting membrane permeability and blood-brain barrier penetration in drug discovery programs.

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Purity Benchmarking: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane Supplier Grade Comparison

Multiple suppliers offer 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane at a minimum purity of 98% (NLT 98%), including vendors such as Macklin, Leyan, MolCore, and Fluoropharm [1]. In contrast, certain alternative vendors list the compound at 95% purity . The 3% absolute purity differential directly correlates with reduced unidentified impurity burden—a critical factor in reproducible SAR studies and scale-up synthesis where byproduct interference can confound activity readouts.

Quality Control Procurement Specifications Synthetic Chemistry

Polar Surface Area (PSA) Comparison: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane vs. Simple Diazepane Scaffold

The compound's calculated polar surface area (PSA) of 61.09 Ų [1] positions it within the favorable range for oral absorption and central nervous system (CNS) permeability. As a baseline reference, the unsubstituted 1,4-diazepane scaffold exhibits a PSA of approximately 24 Ų (primary and secondary amine contributors) [2]. The elevated PSA of 61.09 Ų, driven by the nitro group and diazepane nitrogen atoms, improves aqueous solubility potential while remaining below the commonly cited threshold of ~90 Ų for passive blood-brain barrier penetration.

Drug Design Oral Bioavailability CNS Penetration

Rotatable Bond Flexibility Comparison: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane vs. Boc-Protected Analog

The compound contains 3 rotatable bonds (excluding the diazepane ring conformational interconversions) [1]. In contrast, the Boc-protected analog tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate (CAS 306934-72-5) possesses 6 rotatable bonds , due to the addition of the tert-butyl carbamate protecting group. Lower rotatable bond count is associated with improved ligand binding efficiency and reduced entropic penalty upon target engagement [2].

Conformational Analysis Ligand Efficiency Fragment-Based Drug Discovery

Electrophilic Reactivity Differentiation: Ortho-Nitro/Para-CF3 Substitution Pattern vs. Alternative Regioisomers

The ortho-nitro/para-trifluoromethyl substitution pattern on the phenyl ring creates a strong electronic bias that activates the ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro group, while the CF3 group exerts an electron-withdrawing meta-directing effect. Class-level inference from similar diazepane building blocks indicates that this specific regiochemical arrangement yields distinct reactivity compared to meta-nitro or ortho-CF3 isomers . The nitro group can also undergo bioreduction to form reactive amine intermediates, enabling site-specific derivatization .

Synthetic Chemistry Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution

Safety Classification: Xi Irritant vs. Non-Hazardous Analogs

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane is classified with the European hazard code Xi (Irritant) [1], indicating it may cause irritation to skin, eyes, or respiratory system upon exposure. In contrast, certain fluorinated diazepane analogs lacking the nitro group (e.g., 1-(trifluoromethyl)-1,4-diazepane) are not flagged with the same irritant classification . This classification informs laboratory handling protocols, personal protective equipment (PPE) requirements, and waste disposal procedures.

Laboratory Safety Handling Requirements Regulatory Compliance

Optimal Scientific and Procurement Applications for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane


CNS-Targeted Library Synthesis Requiring Precise Lipophilicity Tuning

For medicinal chemistry programs targeting central nervous system (CNS) indications, the compound's LogP of 3.33 and PSA of 61.09 Ų [1] position it within the optimal physicochemical window for passive blood-brain barrier penetration (LogP 1-4, PSA <90 Ų). Compared to less lipophilic diazepane analogs with LogP values below 2.5, this compound offers enhanced membrane permeability without exceeding the LogP threshold where solubility and metabolic stability typically deteriorate.

Structure-Activity Relationship (SAR) Studies with Strict Purity Requirements

When conducting quantitative SAR campaigns where impurity-driven false positives or negatives can invalidate multi-month research investments, procurement from suppliers offering ≥98% purity (NLT 98%) [1] is essential. The reduced impurity burden minimizes confounding variables in biological assays and ensures that observed activity differences are attributable to intentional structural modifications rather than batch-to-batch contaminant variability.

Conformationally Constrained Fragment-Based Drug Discovery

The compound's limited rotatable bond count (3 rotatable bonds) [1], compared to protected analogs with 6 rotatable bonds , makes it a suitable scaffold for fragment-based lead discovery programs prioritizing ligand efficiency metrics. Fewer rotatable bonds reduce the entropic penalty upon target binding, potentially yielding fragments with higher binding efficiency indices (BEI) and improved hit-to-lead progression rates.

Electrophilic Building Block for Diversification via SNAr Chemistry

The ortho-nitro/para-trifluoromethyl substitution pattern [1] renders the phenyl ring susceptible to nucleophilic aromatic substitution (SNAr) at predictable positions. This regiochemical predictability enables chemists to efficiently construct focused libraries via late-stage diversification without requiring extensive protecting group manipulations, reducing synthetic step count and accelerating SAR timeline delivery .

Technical Documentation Hub

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